molecular formula C19H20ClNO2 B2454344 2-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide CAS No. 2034409-53-3

2-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Cat. No. B2454344
CAS RN: 2034409-53-3
M. Wt: 329.82
InChI Key: CVCWJQGHEKGOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide, also known as ML352, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. ML352 is a selective inhibitor of the enzyme N-myristoyltransferase 1 (NMT1), which plays a crucial role in the post-translational modification of proteins. In

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

The metabolism of chloroacetamide herbicides, including compounds similar in structure to "2-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide," has been extensively studied in human and rat liver microsomes. These studies reveal the pathways through which these herbicides are metabolized and the potential risks they pose due to their carcinogenic properties in rats. The research suggests a complex metabolic activation pathway leading to DNA-reactive dialkylbenzoquinone imine, highlighting the importance of understanding the metabolism of these compounds for assessing their safety and environmental impact (Coleman et al., 2000).

Synthesis and Characterization of Acetamide Derivatives

Another study focuses on the synthesis and characterization of acetamide derivatives, providing valuable information on the chemical reactions and processes needed to create these compounds. For example, the synthesis of "2-hydroxy-N-methyl-N-phenyl-acetamide" through acetylation, esterification, and ester interchange steps demonstrates the complexity and potential applications of acetamide derivatives in various fields, including pharmaceuticals and agriculture (Zhong-cheng & Wan-yin, 2002).

Anticonvulsant Activity of Acetamide Derivatives

Further research into acetamide derivatives, such as the study on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, showcases their potential medicinal applications. This study identified compounds with significant anticonvulsant activity, underscoring the therapeutic potential of acetamide derivatives in treating neurological disorders (Aktürk et al., 2002).

Therapeutic Effect Against Japanese Encephalitis

Moreover, a novel anilidoquinoline derivative, which shares structural similarities with chloroacetamide compounds, was synthesized and evaluated for its therapeutic efficacy against Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects, suggesting the potential for acetamide derivatives in antiviral therapies (Ghosh et al., 2008).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-23-19(11-15-7-2-3-8-16(15)12-19)13-21-18(22)10-14-6-4-5-9-17(14)20/h2-9H,10-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCWJQGHEKGOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

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